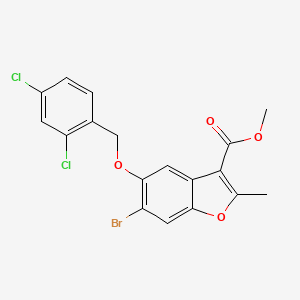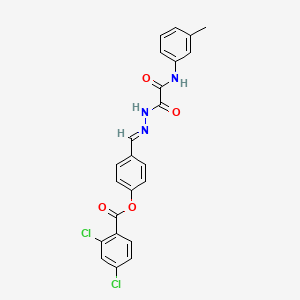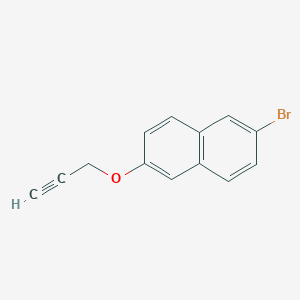
5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one est un composé organique complexe appartenant à la classe des composés azoïques et des pyrazoles. Ce composé se caractérise par la présence d'un groupe diazényl (-N=N-) lié à un cycle pyrazole, lui-même substitué par des groupes méthyle et phényle. La structure unique de ce composé en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique généralement la réaction de la 3-méthylphénylhydrazine avec le 2-phényl-3-méthyl-4-oxo-2,4-dihydro-3H-pyrazole-5-carbaldéhyde. La réaction est réalisée dans une solution d'éthanol contenant de l'acide chlorhydrique concentré comme catalyseur, sous reflux pendant environ 2 heures. Le produit obtenu est ensuite purifié par recristallisation dans le diméthylformamide (DMF) pour obtenir le composé souhaité avec un rendement élevé .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, peut encore améliorer la capacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent rompre le groupe diazényl, conduisant à la formation d'amines.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques et le cycle pyrazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont couramment utilisés.
Principaux produits
Oxydation : Formation d'oxydes correspondants et de dérivés hydroxylés.
Réduction : Formation d'amines et d'hydrazines.
Substitution : Formation de dérivés halogénés et alkylés.
Applications de la recherche scientifique
La 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés hétérocycliques et comme réactif en synthèse organique.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses propriétés pharmacologiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec diverses cibles moléculaires et voies. Le groupe diazényl peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le cycle pyrazole peut également interagir avec les enzymes et les récepteurs, modulant leur activité et entraînant des effets pharmacologiques .
Applications De Recherche Scientifique
5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in pharmacological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
La 5-Méthyl-4-((3-méthylphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one est unique en raison de sa combinaison d'un groupe diazényl et d'un cycle pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-7-6-8-14(11-12)18-19-16-13(2)20-21(17(16)22)15-9-4-3-5-10-15/h3-11,16H,1-2H3 |
Clé InChI |
HOCOHJOHXLVSRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)



![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)


